molecular formula C16H24N2O4 B2583415 3-[Benzyl(methyl)amino]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid CAS No. 454712-97-1

3-[Benzyl(methyl)amino]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid

Cat. No.: B2583415
CAS No.: 454712-97-1
M. Wt: 308.378
InChI Key: XSBJXBRTDHVKJD-UHFFFAOYSA-N
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Description

3-[Benzyl(methyl)amino]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound features a benzyl group, a methylamino group, and a tert-butoxycarbonyl (Boc) protected amino group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Benzyl(methyl)amino]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Alkylation: The protected amino acid is then alkylated with benzyl chloride in the presence of a base like sodium hydride or potassium carbonate to introduce the benzyl group.

    Methylation: The methylamino group is introduced via reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for protection and deprotection steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-[Benzyl(methyl)amino]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid serves as a building block for more complex molecules. Its protected amino group allows for selective reactions at other sites, making it useful in peptide synthesis and the development of pharmaceuticals.

Biology and Medicine

The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development. It can be used to synthesize analogs of amino acids and peptides, which are essential in studying enzyme mechanisms and developing enzyme inhibitors.

Industry

In the chemical industry, this compound can be used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and materials science.

Mechanism of Action

The mechanism by which 3-[Benzyl(methyl)amino]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor or a substrate analog, interacting with active sites of enzymes and altering their activity. The Boc group provides stability, allowing the compound to reach its target site before deprotection and interaction.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-protected amino acids: These compounds share the Boc protection but differ in the side chains attached to the amino group.

    Benzyl-protected amino acids: Similar in having a benzyl group, but may lack the Boc protection or have different side chains.

    Methylamino derivatives: Compounds with a methylamino group but different protecting groups or side chains.

Uniqueness

3-[Benzyl(methyl)amino]-2-{[(tert-butoxy)carbonyl]amino}

Properties

IUPAC Name

3-[benzyl(methyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-16(2,3)22-15(21)17-13(14(19)20)11-18(4)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBJXBRTDHVKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN(C)CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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